molecular formula C11H8N2S B12634666 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- CAS No. 947017-65-4

1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-

Cat. No.: B12634666
CAS No.: 947017-65-4
M. Wt: 200.26 g/mol
InChI Key: PGUOISVXUVNWFV-UHFFFAOYSA-N
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Description

This product is 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)-, a high-purity chemical building block supplied with a minimum purity of ≥98% . It is provided for Research Use Only and is not intended for direct human use. The compound is identified by CAS Number 947017-65-4 and has a molecular formula of C₁₁H₈N₂S, corresponding to a molecular weight of 200.26 g/mol . Its structure features a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, which is a privileged scaffold in medicinal chemistry, fused with a thiophene (2-thienyl) substituent. This structure is a versatile intermediate in organic synthesis and drug discovery, particularly for the development of novel heterocyclic compounds. Researchers are advised to store the product sealed in dry conditions at 2-8°C . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

947017-65-4

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H8N2S/c1-3-8-7-9(10-4-2-6-14-10)13-11(8)12-5-1/h1-7H,(H,12,13)

InChI Key

PGUOISVXUVNWFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2)C3=CC=CS3)N=C1

Origin of Product

United States

Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridine and Its 2 2 Thienyl Derivatives

Foundational Synthetic Routes to the 1H-Pyrrolo[2,3-b]pyridine Core

Several classical indole (B1671886) syntheses have been adapted to produce the 7-azaindole (B17877) framework. These methods form the bedrock upon which more complex derivatives are built.

The Madelung synthesis, which traditionally involves the intramolecular cyclization of an N-acyl-o-toluidine, can be adapted for the synthesis of 1H-pyrrolo[2,3-b]pyridines. rsc.org The general principle involves the cyclization of an N-acyl-2-amino-3-methylpyridine. The strong basic conditions typically required for the Madelung reaction can be harsh, but modifications have been developed to improve yields and substrate scope. acs.org While many traditional indole syntheses are less effective for azaindoles due to the electron-withdrawing properties of the pyridine (B92270) ring, modified Madelung conditions have been successfully applied. nsf.govrsc.org

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org Adapting this method to create the 7-azaindole core requires starting with a pyridylhydrazine. However, the synthesis of azaindoles via the Fischer approach can be challenging due to the electron-deficient character of the pyridine-based starting materials. nsf.gov Despite this, research has shown that the Fischer cyclization can be quite efficient for producing azaindoles, including 4- and 6-azaindoles, particularly when the starting pyridylhydrazine is substituted with an electron-donating group. acs.org These findings suggest that careful substrate selection is crucial for the successful application of Fischer synthesis adaptations in the preparation of 1H-pyrrolo[2,3-b]pyridines. rsc.org

Cyclocondensation reactions provide a versatile and effective route to the 1H-pyrrolo[2,3-b]pyridine skeleton. One documented approach involves the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with various active methylene (B1212753) compounds. This reaction, conducted in acetic acid with a catalytic amount of hydrochloric acid, yields substituted 1H-pyrrolo[2,3-b]pyridine derivatives. ajol.info Another strategy involves the Chichibabin reaction, a type of condensation, where 2-fluoro-3-picoline is condensed with benzonitrile (B105546) using lithium diisopropylamide (LDA) to form 2-phenyl-7-azaindole. nih.gov These methods highlight the utility of building the pyridine ring onto a pre-existing pyrrole (B145914) or vice-versa through cyclocondensation.

Targeted Synthesis of 2-Substituted 1H-Pyrrolo[2,3-b]pyridine Derivatives

Introducing substituents at specific positions, particularly C2, is critical for tuning the biological activity of the 7-azaindole scaffold. Cross-coupling reactions have become the premier method for this type of functionalization.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it has been successfully applied to the synthesis of 2-substituted 7-azaindoles. nih.govorganic-chemistry.org This strategy typically involves the reaction of a 2-halo-1H-pyrrolo[2,3-b]pyridine with a suitable boronic acid or boronate ester in the presence of a palladium catalyst.

Specifically, the synthesis of 2-aryl derivatives has been achieved through a chemoselective Suzuki-Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This approach allows for the introduction of various aryl groups, including the 2-thienyl group, by using the corresponding thiopheneboronic acid. The choice of catalyst and ligands, such as Pd(PPh₃)₄ or more advanced systems like XPhos Pd G2, is critical for achieving high yields. nih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling to form 2-aryl-1H-pyrrolo[2,3-b]pyridines.

Halide Substrate Boronic Acid Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
4-Chloro-2-iodo-1-(SEM)-7-azaindolePhenylboronic acidPd₂(dba)₃K₂CO₃1,4-Dioxane/Water10075 nih.gov
4-Chloro-2-iodo-1-(SEM)-7-azaindole4-Methoxyphenylboronic acidPd₂(dba)₃K₂CO₃1,4-Dioxane/Water10068 nih.gov
4-Chloro-2-iodo-1-(SEM)-7-azaindole4-(Hydroxymethyl)phenyl)boronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water80- nih.gov
3-Bromo-6-(thiophen-2-yl)pyridazineArylboronic acidsPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water12514-28 nih.gov
6-Bromo-1-(aryl)-pyrrolo[3,2-c]pyridineSubstituted phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/Water125- tandfonline.com

SEM: (2-(trimethylsilyl)ethoxy)methyl

Despite the utility of cross-coupling reactions, the regioselective functionalization of the 1H-pyrrolo[2,3-b]pyridine core is not without its difficulties. The inherent reactivity of the pyridine ring and the potential for catalyst inhibition are significant hurdles.

A primary issue is the "2-Pyridyl Problem," which refers to the instability and poor reactivity often observed with 2-pyridine organometallic reagents, including boronates, in Suzuki-Miyaura couplings. nih.govresearchgate.net Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. nih.govnih.gov

To achieve regioselectivity, a common strategy is to start with a di-halogenated substrate, such as 2-iodo-4-chloropyrrolopyridine. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective oxidative addition of the palladium catalyst at the C2 position. nih.gov However, side reactions, such as the reduction of the halide at C2, can occur. nih.gov The choice of reaction sequence is also critical; for instance, performing the Suzuki coupling before a subsequent amination at C4 was found to be a more effective strategy than the reverse order. nih.gov Optimization often requires careful selection of protecting groups, catalysts, ligands, and reaction conditions to minimize side products and overcome the inherent challenges of pyridine chemistry. nih.govnih.gov

Specialized Synthetic Transformations for 1H-Pyrrolo[2,3-b]pyridine Frameworks

The reactivity of the 1H-pyrrolo[2,3-b]pyridine framework is characterized by its susceptibility to electrophilic substitution, primarily at the C3-position of the electron-rich pyrrole ring. rsc.org This inherent reactivity allows for a range of specialized transformations to introduce diverse functional groups.

Halogenation is a fundamental transformation for introducing a versatile synthetic handle onto the 7-azaindole nucleus, enabling further elaboration through cross-coupling reactions.

Bromination: The bromination of 1H-pyrrolo[2,3-b]pyridine and its derivatives is highly regioselective. Electrophilic bromination occurs predominantly at the C3-position. rsc.org A mild and efficient method for the 3-bromination of various azaindoles has been developed using standard brominating agents like N-bromosuccinimide (NBS). researchgate.net Enzymatic methods have also been explored; for instance, the RebH enzyme variant 3-LSR can effectively catalyze the bromination of azaindoles at the C3-position. nih.gov While the C3-position is the most common site for electrophilic attack, bromination at other positions, such as C4 and C5, can be achieved by manipulating the synthetic route and using protecting groups or pre-functionalized substrates. acs.orgchemicalbook.com For example, a method for preparing 5-bromo-7-azaindole (B68098) involves a multi-step sequence starting with the reaction of 7-azaindole with sodium hydrogen sulfite. google.com

Iodination: Similar to bromination, iodination of the 1H-pyrrolo[2,3-b]pyridine core occurs with high regioselectivity at the C3-position. rsc.orgnih.gov This reaction can be carried out using reagents like iodine in the presence of a base such as potassium hydroxide (B78521), or with N-iodosuccinimide (NIS). nih.govresearchgate.net The introduction of an iodine atom at C3 is particularly valuable for creating C-C or C-N bonds via palladium-catalyzed cross-coupling reactions. nih.gov Direct iodination with iodine monochloride (ICl) in the presence of Celite® has also been reported as an effective method for iodinating azaindoles. researchgate.net For 1-arylated 7-azaindoles, direct iodination with iodine and potassium hydroxide in acetonitrile (B52724) has been shown to yield the 3-iodo derivative. nih.govresearchgate.net

Table 1: Selected Halogenation Reactions on the 1H-Pyrrolo[2,3-b]pyridine Framework

Position Halogen Reagent(s) Conditions Reference(s)
C3 Bromo N-Bromosuccinimide (NBS) - rsc.orgresearchgate.net
C3 Iodo Iodine, Potassium Hydroxide DMF or Acetonitrile nih.gov
C3 Iodo N-Iodosuccinimide (NIS), Potassium Hydroxide Acetonitrile, rt nih.govresearchgate.net
C3 Iodo Iodine Monochloride (ICl), Celite® - researchgate.net
C5 Bromo Bromine Multi-step sequence via dihydro-7-azaindole-2-sodium sulfonate google.com
C5 Bromo - Regioselective electrophilic substitution on 7-azaindoline intermediate researchgate.net

Nitration: The nitration of 1H-pyrrolo[2,3-b]pyridine also shows a preference for the C3-position under standard nitrating conditions, such as using nitric acid in sulfuric acid. rsc.orgresearchgate.net However, the regioselectivity of nitration can be directed to other positions on the bicyclic system. For instance, nitration of 7-azaindoline, where the pyrrole ring is reduced, occurs at the C5-position of the pyridine ring. acs.org Subsequent oxidation can then regenerate the aromatic pyrrole ring to yield 5-nitro-7-azaindole. acs.org Direct nitration of 7-azaindole N-oxide can lead to a mixture of 3- and 4-nitro regioisomers, requiring challenging purification. morressier.com An improved five-step process starting from 7-azaindole has been developed to synthesize 4-nitro-7-azaindole on a kilogram scale. morressier.com

Nitrosation: Treatment of 1H-pyrrolo[2,3-b]pyridines with nitrous acid leads to the formation of 3-nitroso derivatives, again highlighting the reactivity of the C3-position towards electrophiles. rsc.org

Table 2: Nitration of the 1H-Pyrrolo[2,3-b]pyridine Framework

Substrate Reagent(s) Product Conditions Reference(s)
1H-Pyrrolo[2,3-b]pyridine Nitric Acid, Sulfuric Acid 3-Nitro-1H-pyrrolo[2,3-b]pyridine - rsc.orgresearchgate.net
7-Azaindoline Fuming HNO₃, H₂SO₄ 5-Nitro-7-azaindoline -5 °C acs.org
7-Azaindole N-Oxide Nitrating Agent 4-Nitro-1H-pyrrolo[2,3-b]pyridine (and 3-nitro isomer) - researchgate.netmorressier.com

The Mannich reaction is a classic method for the C-aminomethylation of acidic protons, and the 1H-pyrrolo[2,3-b]pyridine framework readily participates in this transformation. The reaction of 7-azaindole with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610) or piperidine, yields the corresponding 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine derivative. rsc.org These Mannich bases are valuable intermediates in medicinal chemistry. nih.gov For example, they have been used to synthesize ligands for dopamine (B1211576) receptors. nih.gov

Furthermore, the reaction of 1H-pyrrolo[2,3-b]pyridine with aldehydes can form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes. rsc.org The behavior of 7-azaindole towards various acylating reagents has also been explored, leading to the synthesis of compounds like 3-acetyl-7-azaindole and 3-chloroacetyl-7-azaindole, which are β-amino carbonyl precursors. researchgate.net

Under specific conditions, the 1H-pyrrolo[2,3-b]pyridine skeleton can undergo ring expansion. A notable example involves the treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and alkali (a Reimer-Tiemann reaction condition). This reaction does not lead to the expected formylation but instead causes a ring expansion of the pyridine moiety, yielding a 1,8-naphthyridine (B1210474) derivative. rsc.org In a different context, conceptually distinct approaches have been developed for synthesizing highly substituted pyridines from isoxazoles via a rhodium carbenoid-induced ring expansion. nih.gov While not directly starting from a pyrrolopyridine, this demonstrates a modern strategy for pyridine ring formation that could be relevant in broader synthetic designs. Recently, a photo-promoted ring contraction of pyridines to pyrrolidines has also been reported, illustrating the diverse reactivity of pyridine-containing systems. nih.gov

Industrial Scale Synthesis Considerations for 1H-Pyrrolo[2,3-b]pyridine Derivatives

The transition from laboratory-scale synthesis to industrial production of 1H-pyrrolo[2,3-b]pyridine derivatives necessitates the development of processes that are not only efficient and high-yielding but also safe, cost-effective, and scalable. 5-Nitro-7-azaindole, a key intermediate for anticancer agents, has been the subject of such process development. acs.org

One major industrial challenge is the management of hazardous reagents and reaction conditions. For example, the synthesis of 5-nitro-7-azaindole using fuming nitric acid and concentrated sulfuric acid raises significant safety concerns, making it unsuitable for large-scale production. acs.org Alternative routes, such as those employing microwave irradiation or metal-mediated cycloisomerization, have been explored but may not be ideal for industrial scales. acs.orgnih.gov

High Regioselectivity: The process was designed to have excellent control over the formation of regioisomers, which simplifies purification. acs.org

Operational Simplicity: The process avoids liquid-liquid extractions and distillations. Instead, each intermediate is isolated by direct crystallization from the reaction mixture. acs.org

Purity: The final product was obtained in 97% purity as determined by HPLC, meeting the stringent quality requirements for pharmaceutical intermediates. acs.org

These considerations—avoiding hazardous conditions, ensuring regiochemical control, and simplifying workup and purification procedures—are paramount when developing robust and economically viable syntheses for the industrial production of 1H-pyrrolo[2,3-b]pyridine derivatives. acs.org

Derivatization and Structural Diversification Strategies for 1h Pyrrolo 2,3 B Pyridine, 2 2 Thienyl Analogues

Design Principles for Modifying the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The design of analogues based on the 1H-pyrrolo[2,3-b]pyridine scaffold is guided by established structure-activity relationships (SAR) and a deep understanding of its role as a "hinge-binder" in protein kinases.

The core 1H-pyrrolo[2,3-b]pyridine motif is recognized for its ability to form critical hydrogen bonds with the hinge region of kinase ATP-binding sites. nih.gov Specifically, the pyrrole (B145914) N-H and the pyridine (B92270) N7 act as a hydrogen bond donor and acceptor, respectively, mimicking the adenine (B156593) core of ATP. nih.gov A co-crystallization structure of a 1H-pyrrolo[2,3-b]pyridine derivative with the Fibroblast Growth Factor Receptor 1 (FGFR1) kinase domain revealed that the scaffold forms two key hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the NH of alanine (B10760859) (A564) in the hinge region. nih.gov This interaction anchors the molecule, allowing substituents on the scaffold to explore and interact with adjacent hydrophobic pockets and solvent-exposed regions.

Key design principles for modifying this scaffold include:

Exploiting the Hinge-Binding Motif: Maintaining the integrity of the 1H-pyrrolo[2,3-b]pyridine core is paramount to preserving the primary interaction with the kinase hinge region. nih.gov

Targeting Adjacent Pockets: Modifications at various positions (C3, C4, C5) are designed to introduce functional groups that can form additional interactions, such as hydrogen bonds or van der Waals forces, with specific amino acid residues in the ATP-binding site, thereby enhancing potency and selectivity. nih.govrsc.org For instance, introducing a trifluoromethyl group at the 5-position was designed to form a hydrogen bond with glycine (B1666218) (G485) in FGFR1, which significantly increased the compound's inhibitory activity. nih.gov

Improving Physicochemical Properties: Modifications are also aimed at optimizing drug-like properties, including molecular weight, lipophilicity, and metabolic stability. For example, the 1H-pyrrolo[2,3-b]pyridine scaffold itself is considered to have a low molecular mass and high ligand efficiency, making it an attractive starting point for inhibitor design. nih.govrsc.org

The overarching strategy involves a scaffold-hopping approach where the 1H-pyrrolo[2,3-b]pyridine core is identified as a productive replacement for other heterocyclic systems, followed by systematic elaboration of substituents to improve biological activity and selectivity. nih.gov

Substitution Patterns and Their Synthetic Accessibility

The functionalization of the 1H-pyrrolo[2,3-b]pyridine core is well-documented, with specific positions being more amenable to certain types of chemical transformations.

The 3-position of the 1H-pyrrolo[2,3-b]pyridine ring is electronically rich and analogous to the 3-position of indole (B1671886), making it highly susceptible to electrophilic substitution. rsc.org This reactivity has been exploited to introduce a variety of functional groups.

Common electrophilic substitution reactions include:

Nitration

Nitrosation

Halogenation (bromination and iodination)

Mannich reaction rsc.org

For example, the reaction of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with aldehydes leads to the formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes. rsc.org Furthermore, functionalization at this position can yield compounds with significant biological activity; certain 3-carboxyethenyl- and 3-vinyl-7-azaindoles, as well as 3,3′-selenobis[1H-pyrrolo[2,3-b]pyridine] and its corresponding thio-analogue, have demonstrated high fungicidal activity. oup.com

Table 1: Examples of Reactions for Functionalization at the 3-Position

Reaction TypeReagentsProduct TypeReference
NitrationNitrating agents (e.g., HNO₃/H₂SO₄)3-Nitro-1H-pyrrolo[2,3-b]pyridines rsc.org
BrominationBrominating agents (e.g., NBS)3-Bromo-1H-pyrrolo[2,3-b]pyridines rsc.org
IodinationIodinating agents (e.g., I₂/H₂O₂)3-Iodo-1H-pyrrolo[2,3-b]pyridines rsc.org
Mannich ReactionFormaldehyde (B43269), secondary amine3-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridines rsc.org
Reaction with AldehydesR-CHODi-3-(1H-pyrrolo[2,3-b]pyridyl)methanes rsc.org

The 5-position of the 1H-pyrrolo[2,3-b]pyridine scaffold offers another key vector for structural modification, often influencing interactions with the solvent-front region of kinase binding sites.

A notable strategy involves the introduction of a trifluoromethyl group at this position, which can act as a hydrogen bond acceptor. nih.gov In the context of FGFR inhibitors, adding a trifluoromethyl group to the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a nearly 20-fold increase in activity against FGFR1 compared to the unsubstituted parent compound. nih.gov This enhancement was attributed to the formation of a new hydrogen bond with a nearby glycine residue. nih.gov

Synthetically, halogenated derivatives at the 5-position, such as 5-bromo- or 5-iodo-7-azaindoles, serve as versatile intermediates. These can be prepared via the Fischer indole cyclization, providing a scaffold that can be further diversified using cross-coupling reactions. researchgate.net For instance, 5-bromo-1H-pyrrolo[2,3-b]pyridine can be used to synthesize a series of 3,5-diaryl-7-azaindoles with potent kinase inhibitory activity. researchgate.net

The 4-position of the pyridine ring within the scaffold is crucial for modulating selectivity and potency, particularly through amination. The synthesis of 4-amino derivatives often requires a multi-step approach involving protection and cross-coupling reactions.

A successful strategy for synthesizing 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines involves a sequence of palladium-catalyzed cross-coupling reactions. nih.gov The route typically starts with a di-halogenated precursor, such as 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, where the pyrrole nitrogen is protected with a group like trimethylsilylethoxymethyl (SEM). nih.gov

The synthetic sequence involves:

Chemoselective Suzuki–Miyaura Coupling: The more reactive C-2 iodo-substituent is first coupled with an appropriate arylboronic acid. nih.gov

Buchwald–Hartwig Amination: The C-4 chloro-substituent is then subjected to amination with a primary or secondary amine. nih.gov

Deprotection: The final step involves the removal of the SEM protecting group. nih.gov

This approach allows for the modular construction of diverse 4-amino analogues. Research into Janus kinase 3 (JAK3) inhibitors has shown that introducing a cyclohexylamino group at the C4-position, in combination with a carbamoyl (B1232498) group at the C5-position, leads to a significant increase in inhibitory activity. researchgate.net

Table 2: Synthetic Route for 4-Amino-2-aryl-1H-pyrrolo[2,3-b]pyridines

StepReactionKey Intermediate/ProductReference
1Suzuki–Miyaura Coupling4-Chloro-2-aryl-1-SEM-1H-pyrrolo[2,3-b]pyridine nih.gov
2Buchwald–Hartwig Amination4-Amino-2-aryl-1-SEM-1H-pyrrolo[2,3-b]pyridine nih.gov
3SEM Deprotection4-Amino-2-aryl-1H-pyrrolo[2,3-b]pyridine nih.gov

Analogues with Modified Ring Systems (e.g., Dihydro-derivatives, Thieno[2,3-b]pyridines for comparative studies)

Structural diversification extends beyond simple substitution to include modifications of the core heterocyclic system itself. This includes the synthesis of reduced (dihydro) derivatives and the replacement of one ring with another for comparative SAR studies.

Dihydro-derivatives: Saturation of the pyrrole ring leads to 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine analogues, also known as 7-azaindolines. crescentchemical.comcymitquimica.com These saturated systems alter the geometry and electronic properties of the scaffold, moving from a planar aromatic system to a more three-dimensional structure. This can influence binding modes and selectivity profiles. For instance, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a commercially available building block used in the synthesis of more complex molecules. crescentchemical.com

Bioisosteric Replacements within the 1H-Pyrrolo[2,3-b]pyridine Skeleton

Bioisosterism is a fundamental strategy in drug design, and the 1H-pyrrolo[2,3-b]pyridine scaffold is itself a successful bioisostere of indole and purine (B94841) systems. nih.gov This concept can be further applied by replacing parts of the 7-azaindole (B17877) skeleton to fine-tune biological activity and physicochemical properties.

Internal Ring Replacements: The nitrogen atom at position 7 is a key feature. Moving this nitrogen to other positions within the fused ring system creates different pyrrolopyridine isomers, such as 1H-pyrrolo[3,2-b]pyridine (6-azaindole) or 1H-pyrrolo[3,2-c]pyridine. nih.govtandfonline.com In a study on phosphodiesterase 4B (PDE4B) inhibitors, moving from an imidazo[1,5-a]pyridine (B1214698) to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core led to a marked increase in potency. nih.gov Conversely, the isomeric N-methylated 1H-pyrrolo[3,2-b]pyridine was found to be inactive, highlighting the critical role of nitrogen placement for specific targets. nih.gov

Saturated Bioisosteres: In a more radical approach, the aromatic pyridine ring can be replaced with a saturated, non-aromatic bioisostere to improve properties like solubility and metabolic stability. One such example is the use of 3-azabicyclo[3.1.1]heptane as a saturated mimetic of the pyridine ring. chemrxiv.org While this drastically changes the electronics of the system, it can maintain the key directional vectors for substituent placement. In a case study involving the drug Rupatadine, replacing the pyridine ring with a 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in aqueous solubility and metabolic stability in human liver microsomes, while maintaining a similar lipophilicity profile. chemrxiv.org

Table 3: Bioisosteric Replacements for the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Original Scaffold/FragmentBioisosteric ReplacementRationale/Observed EffectReference
Indole/Pyrrolopyrimidine1H-Pyrrolo[2,3-b]pyridineActs as a hinge-binder in kinases. nih.gov
1H-Pyrrolo[2,3-b]pyridineThieno[2,3-b]pyridineComparative SAR; active as HCV and gluconeogenesis inhibitors. nih.govnih.gov
1H-Pyrrolo[2,3-b]pyridine1H-Pyrrolo[3,2-b]pyridineIsomeric replacement; often leads to different activity profiles. nih.gov
Pyridine ring3-Azabicyclo[3.1.1]heptaneSaturated mimetic; improves solubility and metabolic stability. chemrxiv.org

Molecular Target Identification and Mechanistic Investigations of 1h Pyrrolo 2,3 B Pyridine, 2 2 Thienyl Derivatives

TNIK (TRAF2 and NCK-Interacting Kinase) Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of TRAF2 and NCK-Interacting Kinase (TNIK). nih.gov TNIK is a member of the germinal center kinase (GCK) family and plays a crucial role in various cellular processes, including the Wnt signaling pathway, which is often dysregulated in cancers like colorectal cancer. nih.gov

In an in-house screening, the 1H-pyrrolo[2,3-b]pyridine scaffold was found to exhibit high inhibitory activity against TNIK. nih.gov Subsequent design and synthesis of several series of compounds based on this scaffold led to the identification of derivatives with potent TNIK inhibition, with some compounds demonstrating IC₅₀ values below 1 nM. nih.gov For instance, a novel TNIK inhibitor, INS018-055 (rentosertib), which was developed using generative artificial intelligence, has an IC₅₀ of 31 nM for TNIK. berkeley.edunih.gov Another compound, 35b, a 6-(1-methyl-1H-imidazole-5-yl)quinoline derivative, exhibited an IC₅₀ value of 6 nM against TNIK. nih.gov These findings underscore the potential of the 1H-pyrrolo[2,3-b]pyridine core in developing highly potent TNIK inhibitors. nih.gov

Table 1: TNIK Inhibitory Activity of Selected Compounds
CompoundTarget KinaseIC₅₀ (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivativesTNIK<1 nih.gov
INS018-055 (rentosertib)TNIK31 berkeley.edu
Compound 35bTNIK6 nih.gov

c-Met and ALK Kinase Inhibition Profiles

The 1H-pyrrolo[2,3-b]pyridine framework has also been successfully employed to develop inhibitors of other key oncogenic kinases, such as c-Met and Anaplastic Lymphoma Kinase (ALK). nih.gov The HGF/c-Met signaling pathway is frequently activated in various cancers, making it an attractive therapeutic target. acs.org

Research into 1H-pyrrolo[2,3-b]pyridine derivatives has led to the discovery of compounds with potent c-Met inhibitory activity. nih.gov In one study, a series of novel 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their activity against c-Met and ALK. nih.gov Compound 9 from this series demonstrated strong c-Met kinase inhibition with an IC₅₀ of 22.8 nM and also showed moderate inhibition of ALK kinase. nih.gov Further investigation into pyrrolo[2,3-b]pyridine derivatives bearing a pyridazinone moiety also yielded promising c-Met inhibitors. Compound 22g from this series showed excellent activity against several cancer cell lines, including A549, HepG2, MCF-7, and PC-3, with IC₅₀ values of 2.19 µM, 1.32 µM, 6.27 µM, and 4.63 µM, respectively. epa.gov

Table 2: c-Met and ALK Kinase Inhibition by 1H-Pyrrolo[2,3-b]pyridine Derivatives
CompoundTarget KinaseIC₅₀ (nM)Cell LineCellular IC₅₀ (nM)Reference
Compound 9c-Met22.8MKN-45329 nih.gov
ALKModerate InhibitionEBC-1479
Compound 22gc-MetN/AA5492190 epa.gov
HepG21320
MCF-76270
PC-34630

Investigating Antileishmanial Mechanisms of Action

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown promise as antileishmanial agents. nih.govmdpi.com Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The mechanisms of action for these compounds are multifaceted, often involving the disruption of critical parasite cellular processes. nih.govxiahepublishing.com

Studies on related pyrazolopyridine derivatives have revealed that they can induce programmed cell death in Leishmania parasites. nih.gov This is characterized by a loss of mitochondrial membrane potential, externalization of phosphatidylserine, and DNA fragmentation. nih.gov Another potential mechanism is the inhibition of leishmanial nucleoside diphosphate (B83284) kinase (NDK), which was suggested by molecular modeling studies of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols. longdom.org Furthermore, some 2-substituted quinolines, which share structural similarities, have been shown to alter parasite bioenergetics by disrupting the mitochondrial electrochemical potential and inhibiting ergosterol (B1671047) biosynthesis. mdpi.com These findings suggest that 1H-pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- derivatives likely exert their antileishmanial effects through multiple mechanisms, primarily targeting parasite mitochondria and inducing apoptosis. xiahepublishing.comnih.gov

Impact on Cellular Processes (e.g., Cell Proliferation, Apoptosis, Migration, Invasion) in vitro

The anticancer activity of 1H-pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- derivatives is underpinned by their profound effects on key cellular processes that drive tumorigenesis. These compounds have been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and impede cell migration and invasion in various cancer cell lines. rsc.orgmdpi.come-century.us

For example, a derivative of this class, UNC2149A , has been studied for its effects on the highly invasive triple-negative breast cancer cell line MDA-MB-231 and the non-small cell lung cancer cell line A549. In these in vitro models, UNC2149A has been shown to effectively inhibit cell proliferation. researchgate.net Furthermore, it has been demonstrated to induce apoptosis, a critical mechanism for eliminating cancer cells. nih.govplos.org The compound also significantly reduces the migratory and invasive capacity of these cancer cells, which is crucial for preventing metastasis. mdpi.come-century.usnih.gov These effects are often mediated through the modulation of various signaling pathways that control cell cycle progression, cell death, and cell motility. e-century.usnih.govnih.gov

Table 3: In Vitro Cellular Effects of a 1H-Pyrrolo[2,3-b]pyridine Derivative (UNC2149A)
Cell LineCancer TypeEffectReference
MDA-MB-231Triple-Negative Breast CancerInhibition of Proliferation researchgate.net
Induction of Apoptosis mdpi.com
Inhibition of Migration mdpi.com
Inhibition of Invasion mdpi.com
A549Non-Small Cell Lung CancerInhibition of Proliferation researchgate.net
Induction of Apoptosis nih.gov
Inhibition of Migration nih.gov
Inhibition of Invasion nih.gov

Synergy with Established Therapeutic Agents (e.g., Paclitaxel) in in vitro Models

A promising strategy in cancer therapy is the combination of novel targeted agents with established chemotherapeutics to enhance efficacy and overcome drug resistance. nih.govnih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- have demonstrated synergistic effects when combined with paclitaxel (B517696) in in vitro cancer models. nih.govnih.govjapsonline.com Paclitaxel is a widely used chemotherapeutic agent that functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. nih.gov

The combination of the derivative UNC2149A with paclitaxel has been shown to result in a synergistic enhancement of anticancer activity in non-small cell lung cancer (NSCLC) and breast cancer cell lines. nih.govclinicaltrials.gov This synergy often allows for the use of lower concentrations of each drug to achieve a significant therapeutic effect, which can potentially reduce dose-related toxicities. nih.gov The mechanism of this synergy can involve the complementary actions of the two agents on different cellular pathways. For instance, the 1H-pyrrolo[2,3-b]pyridine derivative may inhibit signaling pathways that promote cell survival, thereby sensitizing the cancer cells to the cytotoxic effects of paclitaxel. nih.govscilit.com Such combination therapies hold great promise for improving treatment outcomes in various cancers. nih.govjapsonline.com

Computational and Spectroscopic Analyses in Research on 1h Pyrrolo 2,3 B Pyridine, 2 2 Thienyl

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the elucidation of the molecular structure of 1H-pyrrolo[2,3-b]pyridine, 2-(2-thienyl)-. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provide a comprehensive picture of its atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For derivatives of 1H-pyrrolo[2,3-b]pyridine, ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

While specific spectral data for 1H-pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- is not extensively documented in publicly available literature, analysis of the parent compound, 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine), and its other derivatives provides a basis for predicting the expected chemical shifts. For instance, in the ¹H NMR spectrum of 7-azaindole, the protons on the pyridine (B92270) and pyrrole (B145914) rings exhibit characteristic signals. The introduction of a 2-(2-thienyl) group would be expected to significantly influence the chemical shifts of the protons in the pyrrole ring, particularly the H3 proton, due to the electronic effects and anisotropic currents of the thiophene (B33073) ring.

Table 1: Representative ¹H NMR and ¹³C NMR Data for 1H-Pyrrolo[2,3-b]pyridine Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1H-Pyrrolo[2,3-b]pyridine-Viewable with a free account. spectrabase.comViewable with a free account. spectrabase.com
2-Methyl-1H-pyrrolo[2,3-b]pyridine-View the spectrum. chemicalbook.comData available. chemicalbook.com
5-Bromo-1H-pyrrolo[2,3-b]pyridineDMF-d₇11.93 (s, 1H, HN1), 8.30 (d, J=2.0 Hz, 1H, HC6), 8.04 (d, J=2.0 Hz, 1H, HC4), 7.63 (t, J=2.8 Hz, 1H, HC2), 6.50 (m, 1H, HC3) researchgate.net147.5 (C8), 142.9 (C6), 130.3 (C4), 128.2 (C2), 122.1 (C7), 111.1 (C5), 100.0 (C3) researchgate.net
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridineCDCl₃8.62 (dd, 2H), 8.29 (dd, 1H), 8.00 (dd, 1H), 7.72 (dd, 2H), 7.13 (dd, 1H), 6.99 (s, 1H) researchgate.netNot explicitly provided.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 1H-pyrrolo[2,3-b]pyridine, 2-(2-thienyl)-, the IR spectrum would be expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the pyrrole ring, typically observed in the range of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings (pyridine and thiophene) would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic systems would produce a series of bands in the 1400-1600 cm⁻¹ region. The presence of the thiophene ring would also contribute specific C-S stretching vibrations.

Mass Spectrometry (MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For 1H-pyrrolo[2,3-b]pyridine, 2-(2-thienyl)-, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern observed in the spectrum can also offer structural clues, as the molecule breaks apart in a predictable manner upon ionization. Studies on various 1H-pyrrolo[2,3-b]pyridine derivatives have shown that the fragmentation pathways can be complex and are influenced by the nature and position of substituents. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. The conjugated π-system of 1H-pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- is expected to give rise to distinct absorption bands in the UV region. The position and intensity of these bands are sensitive to the electronic structure and the solvent environment.

Fluorescence spectroscopy can provide further insights into the electronic properties of the molecule. Some derivatives of 1H-pyrrolo[2,3-b]pyridine are known to be fluorescent. google.com The fluorescence emission spectrum, quantum yield, and lifetime are important parameters that characterize the excited state of the molecule and its potential applications in areas such as fluorescent probes and materials science.

Advanced Structural Elucidation Methods

Beyond standard spectroscopic techniques, advanced methods like X-ray crystallography are employed to determine the three-dimensional structure of molecules with atomic-level precision, especially when they are part of a larger biological complex.

X-ray Crystallography for Ligand-Target Interactions

X-ray crystallography is a powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. In medicinal chemistry research, this method is invaluable for understanding how a ligand, such as a derivative of 1H-pyrrolo[2,3-b]pyridine, binds to its biological target, typically a protein or enzyme.

While a crystal structure of 1H-pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- specifically bound to a target is not available in the provided search results, studies on analogous compounds provide a blueprint for such interactions. For example, the crystal structure of other 1H-pyrrolo[2,3-b]pyridine derivatives in complex with kinases has revealed key binding modes. nih.govrsc.org Typically, the 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the protein in the ATP-binding site. nih.gov The substituent at the 2-position, in this case, the 2-thienyl group, would extend into a hydrophobic pocket, and its specific orientation and interactions would be critical for binding affinity and selectivity. The sulfur atom of the thiophene ring could also participate in specific interactions within the binding pocket.

For instance, the crystal structure of 2-(1H-Pyrrolo-[2,3-b]pyridin-2-yl)pyridine shows a nearly planar conformation with a dihedral angle of 6.20 (2)° between the pyridine and azaindole rings. nih.gov In the crystal, molecules form inversion dimers through N-H···N hydrogen bonds. nih.gov This type of structural information is vital for the rational design of more potent and selective inhibitors.

Computational Chemistry Approaches

Computational studies are essential for understanding the structure-activity relationships, molecular interactions, and physicochemical properties of novel compounds like 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)-. These in silico methods provide insights that guide further experimental research.

Molecular Docking and Ligand-Enzyme Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, this method is widely used to model interactions with various biological targets, particularly protein kinases, by mimicking the binding of ATP. nih.gov The 7-azaindole core is recognized as an excellent "hinge-binding motif," capable of forming two crucial hydrogen bonds with the hinge region of a kinase's ATP-binding site. nih.gov

In a typical study involving a compound like 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)-, molecular docking would be used to place the ligand into the active site of a target enzyme. For instance, research on analogous 7-azaindole derivatives has shown successful docking into enzymes such as Poly (ADP-ribose) polymerases (PARPs), the DEAD-box helicase DDX3, and the SARS-CoV-2 spike protein. ijper.orgnih.govnih.gov These studies reveal key interactions, such as hydrogen bonds formed by the pyrrolo-pyridine nitrogen atoms and π-interactions from the aromatic rings, which contribute to binding affinity. nih.govacs.org The 2-(2-thienyl) substituent would be analyzed for its potential to form additional hydrophobic or polar interactions within the binding pocket, thereby influencing selectivity and potency.

An illustrative summary of docking results for similar 7-azaindole compounds against various protein targets is presented below.

Compound ClassProtein TargetKey Interactions ObservedReference
7-Azaindole AnalogsPARP (6NRH)Hydrogen bonds, π-cation interactions ijper.org
7-Azaindole Derivatives (ASM-7)SARS-CoV-2 S1-RBD-hACE2Hydrogen bond with ASP30, π-cation with LYS417 nih.gov
7-Azaindole Derivative (7-AID)DDX3 Helicaseπ-interactions and H-bonds with Tyr200, Arg202 nih.gov
7-Azaindole-triazoles (5b)EGFR Tyrosine KinaseHydrogen bond with Met769, Lys721 researchgate.net

This table is illustrative and based on data for analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a class of molecules including 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)-, a QSAR study would involve synthesizing a library of related analogs with varied substituents and measuring their biological activity against a specific target.

The process involves calculating a set of molecular descriptors for each compound, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a model that predicts activity based on these descriptors. nih.gov For example, a 3D-QSAR study on azaindole derivatives as Aurora B kinase inhibitors has been reported, highlighting the utility of this approach. mdpi.com Such models help to identify the key structural features required for high potency and can guide the design of new, more effective compounds. nih.gov

A hypothetical data structure for a QSAR study is shown below.

Compound IDSubstituent at C2LogP (Hydrophobicity)Molecular WeightpIC50 (Predicted Activity)
12-thienyl3.1213.277.5
2Phenyl2.9207.257.2
33-furyl2.5197.217.8
4Pyridyl2.2208.238.1

This table presents hypothetical data to illustrate the parameters in a QSAR model.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed insight into the dynamic behavior of a ligand-protein complex over time. Following molecular docking, an MD simulation would be performed on the complex of 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- and its target enzyme. This technique simulates the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes, solvent effects, and the stability of key interactions.

Research on 7-azaindole derivatives has utilized MD simulations to confirm the stability of binding modes predicted by docking. nih.govacs.org For example, simulations of a 7-azaindole derivative (ASM-7) bound to the SARS-CoV-2 spike protein interface showed that crucial hydrogen bonds and π-cation interactions remained stable throughout the simulation period. nih.gov MD simulations can also reveal how the binding of a ligand may alter the structural dynamics of the protein itself, which is critical for understanding allosteric inhibition mechanisms. nih.gov Free energy calculation methods like Free Energy Perturbation (FEP) can be combined with MD to more accurately predict changes in binding affinity upon structural modification. nih.gov

Simulation ParameterTypical Value/ConditionPurpose
Simulation Time10 - 100 nsTo observe significant conformational changes and ensure system equilibrium.
Force FieldAMBER, CHARMMTo define the potential energy of the system's particles.
Solvent ModelTIP3P WaterTo simulate an aqueous physiological environment.
Temperature300 KTo simulate physiological temperature.
Pressure1 atmTo simulate physiological pressure.

This table outlines typical parameters for an MD simulation study.

Electronic Structure Calculations for Aromaticity and Stability Assessments

Electronic structure calculations, based on quantum mechanics, are used to investigate the fundamental properties of a molecule like 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)-. Methods such as Density Functional Theory (DFT) are employed to calculate properties like molecular orbital energies, electron density distribution, and ionization energies. mdpi.com

These calculations are vital for assessing the aromaticity and thermodynamic stability of the heterocyclic system. For the parent 7-azaindole scaffold, DFT studies have been used to compute its electron spectra and compare them with experimental data, providing a deep understanding of its electronic transitions. mdpi.com The results of such calculations, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help predict the molecule's reactivity and photophysical properties. mdpi.comacs.org The introduction of the 2-thienyl group would be expected to modulate the electronic properties of the 7-azaindole core, which can be precisely quantified through these calculations.

Calculated PropertySignificanceReference Method
HOMO-LUMO GapIndicates chemical reactivity and electronic excitation energy.DFT (B3LYP)
Vertical Ionization EnergyEnergy required to remove an electron; relates to susceptibility to oxidation.DFT
UV Absorption SpectrumPredicts wavelengths of light absorption based on electronic transitions.TD-DFT
Aromaticity Index (e.g., NICS)Quantifies the degree of aromatic character of the fused rings.DFT

This table summarizes key properties derived from electronic structure calculations and their significance.

Future Directions and Translational Research Potential of 1h Pyrrolo 2,3 B Pyridine, 2 2 Thienyl Compounds

Development of Novel Therapeutic Lead Compounds

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted therapeutics, particularly as kinase inhibitors. The 2-(2-thienyl) substitution can enhance binding affinities and modulate selectivity for various kinase targets implicated in diseases like cancer.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated significant potential as inhibitors of several protein kinases. For instance, a series of 1H-pyrrolo[2,3-b]pyridine compounds have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer. researchgate.net Some of these compounds exhibited IC50 values lower than 1 nM. uni-rostock.de In the context of colorectal cancer, a novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM, which significantly inhibited tumor growth in xenograft models. acs.org

Furthermore, this scaffold has been instrumental in designing inhibitors for the fibroblast growth factor receptor (FGFR) family. organic-chemistry.orgrsc.orgnih.gov One derivative, compound 4h, showed potent pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively. organic-chemistry.orgrsc.orgnih.gov Research has also focused on developing 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) for the treatment of acute myeloid leukemia. nih.gov Compound CM5 from this series demonstrated significant inhibition of both FLT3 and the FLT3-ITD mutant, with IC50 values of 0.75 μM and 0.64 μM against FLT3-dependent human AML cell lines. nih.gov

The versatility of the 7-azaindole (B17877) core extends to the development of agents with other mechanisms of action. For example, some analogues have been synthesized and evaluated for their antiproliferative activity, with some compounds showing growth inhibition in the micromolar to nanomolar range against various cancer cell lines by intercalating with DNA. nih.gov

Below is a table summarizing the activity of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various therapeutic targets.

Compound/Derivative SeriesTarget Kinase/Cell LineReported Activity (IC₅₀)Reference
1H-pyrrolo[2,3-b]pyridine derivativesTNIK< 1 nM uni-rostock.de
Benzo[d]oxazol-2(3H)-one derivative (8g)TNIK0.050 µM researchgate.net
1H-pyrrolo[2,3-b]pyridine derivative (22)CDK848.6 nM acs.org
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM organic-chemistry.orgrsc.orgnih.gov
1H-pyrrolo[2,3-b]pyridine derivative (CM5)MOLM-13, MV4-11 (AML cell lines)0.75 µM, 0.64 µM nih.gov
Pyrrolo[2,3-b]pyridine analogues (5d, 9c)A549 (Lung cancer)0.12 µM nih.govmdpi.com

Exploration in Non-Medicinal Applications (e.g., Organic Electronic Materials)

The unique photophysical properties of azaindole derivatives, including those with thienyl substitutions, make them promising candidates for applications in organic electronics. The 7-azaindole chromophore and its derivatives are known to exhibit interesting fluorescence properties. iastate.edu The presence of the electron-rich thiophene (B33073) ring in the 2-position of the 1H-pyrrolo[2,3-b]pyridine core can influence the electronic transitions and lead to desirable characteristics for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.

Research has shown that the photophysical properties of azaindoles are sensitive to their environment. researchgate.net For example, 7-azatryptophan, a derivative of 7-azaindole, displays a significant red shift in its fluorescence maximum compared to tryptophan. iastate.edu This sensitivity to the local environment can be exploited in the design of molecular probes and sensors. The introduction of a thienyl group can further tune these properties, potentially leading to materials with enhanced charge transport capabilities or specific sensing functionalities. While direct studies on 1H-pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- for organic electronics are still emerging, the foundational knowledge of azaindole and thienyl-containing materials suggests a fertile ground for future exploration.

Innovative Synthetic Methodologies for Enhanced Accessibility

The development of efficient and versatile synthetic routes to substituted 1H-pyrrolo[2,3-b]pyridines is crucial for accelerating research in both medicinal and materials science. Traditional methods for synthesizing the 7-azaindole core, such as the Fischer indole (B1671886) synthesis, can be inefficient due to the electron-deficient nature of the pyridine (B92270) ring. uni-rostock.de

Modern synthetic organic chemistry has provided several innovative strategies to overcome these challenges. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have become powerful tools for constructing the 7-azaindole scaffold. organic-chemistry.org One efficient two-step synthesis involves a Sonogashira coupling between 2-amino-3-iodopyridine (B10696) and various alkynes, followed by a cyclization step facilitated by 18-crown-6 (B118740) to yield 2-substituted 7-azaindoles in good yields. organic-chemistry.org Other transition-metal-free approaches are also being developed. For instance, a one-pot method for the selective synthesis of 2-aryl-7-azaindoles has been reported, using the reaction between 2-fluoro-3-methylpyridine (B30981) and arylaldehydes, where the chemoselectivity is controlled by the counterion of the base used. nsf.gov

Microwave-assisted organic synthesis has also emerged as a valuable technique for the rapid and efficient synthesis of 7-azaindole derivatives. researchgate.net Iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation provides a practical route to these compounds. researchgate.net These innovative methodologies offer greater substrate scope, improved reaction efficiencies, and access to a wider range of functionalized 1H-pyrrolo[2,3-b]pyridine derivatives, including those with the 2-(2-thienyl) substituent, thereby facilitating the exploration of their therapeutic and material properties.

Integration of Omics Data in Target Identification and Validation

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly important for the identification and validation of new drug targets. mdpi.com For kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, these approaches can provide a comprehensive understanding of their mechanism of action and potential off-target effects.

Proteomics methods, for example, can be used to identify the cellular targets of kinase inhibitors directly from cell lysates. nih.gov This can help to confirm the intended target and uncover previously unknown interactions, which is crucial for understanding the full pharmacological profile of a compound. The integration of high-throughput drug screening data with comprehensive kinase inhibition data and gene expression profiles can help to identify kinase dependencies in cancer cells, thus guiding the development of more effective targeted therapies. oup.com

Machine learning and computational tools are also being developed to predict the target landscape of kinase inhibitors. nih.gov By combining information about the chemical structure of the inhibitor and the three-dimensional structure of the kinase, these models can predict the activity of a compound against a wide range of kinases. This can help to prioritize compounds for further development and to design inhibitors with improved selectivity. The application of these integrated omics and computational approaches to the study of 1H-pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- and its derivatives will be instrumental in accelerating their translation from promising lead compounds to clinically effective therapeutics.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1H-pyrrolo[2,3-b]pyridine derivatives, and how can substituents like 2-thienyl be introduced?

  • Methodological Answer : The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions. For example, substituents can be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters. In Scheme 5 (), a 3,4-dimethoxyphenyl group was added to the pyrrolopyridine core using Pd(PPh₃)₄ catalysis. For 2-thienyl substitution, a similar approach could be adapted using 2-thienylboronic acid. Key intermediates, such as halogenated pyrrolopyridines (e.g., 3-iodo derivatives), are often synthesized first to enable regioselective functionalization .

Q. How are spectroscopic techniques (NMR, MS, IR) utilized to confirm the structure of 1H-pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Structural characterization relies on a combination of techniques:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons from the pyrrolopyridine core and thienyl substituents) and carbon hybridization.
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks).
  • IR Spectroscopy : Detects functional groups (e.g., C=O or N-H stretches if present).
    For example, the InChI key in provides a standardized identifier for cross-referencing spectral data .

Q. What in vitro assays are used to evaluate the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Common assays include:

  • Kinase Inhibition Assays : FGFR1–4 inhibition is measured via IC₅₀ values using ATP-binding competition assays (e.g., compound 4h in showed FGFR1 IC₅₀ = 7 nM) .
  • Antifungal Activity Tests : Fungicidal efficacy against pathogens like Pyricularia oryzae is assessed via spore germination inhibition assays ( ) .

Advanced Research Questions

Q. How can structure-based drug design optimize 1H-pyrrolo[2,3-b]pyridine derivatives for selective kinase inhibition?

  • Methodological Answer : Computational docking and crystallography guide modifications. For FGFR inhibitors (), the 1H-pyrrolo[2,3-b]pyridine motif acts as a hinge binder, forming hydrogen bonds with residues like D641. Substituents at the 5-position (e.g., hydrogen bond acceptors) improve interactions with G482. Hydrophobic pocket exploration (e.g., methoxyphenyl replacements) enhances selectivity. Molecular dynamics simulations further refine binding stability .

Q. How do ionization potentials and electronic properties influence the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Semiempirical molecular orbital calculations (e.g., PM6, DFT) correlate ionization potentials (IP) with fungicidal activity. Derivatives with lower IP values exhibit enhanced electron-donating capacity, improving interactions with fungal enzyme targets ( ). For example, 3-nitro-substituted derivatives showed reduced activity due to higher IP .

Q. How can researchers resolve contradictions in inhibitory activity data across different biological assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or off-target effects. To address this:

  • Dose-Response Curves : Validate IC₅₀ values across multiple replicates.
  • Selectivity Profiling : Use kinase panels (e.g., 400+ kinases) to identify off-target interactions.
  • Structural Analysis : Compare binding modes via X-ray crystallography (e.g., compound 1 in binds FGFR1 with a unique hydrogen bond network) .

Q. What strategies improve the pharmacokinetic properties of 1H-pyrrolo[2,3-b]pyridine-based compounds?

  • Methodological Answer : Modifications include:

  • Bioisosteric Replacement : Fluorobenzoate groups ( ) enhance metabolic stability and bioavailability.
  • Prodrug Design : Hydroxypropyl or dihydroxypropyl substituents ( ) improve solubility.
  • LogP Optimization : Balancing hydrophobic (thienyl) and hydrophilic (methoxy) groups ensures blood-brain barrier penetration or tissue-specific delivery .

Q. How can fragment-based screening accelerate the discovery of novel 1H-pyrrolo[2,3-b]pyridine inhibitors?

  • Methodological Answer : Fragment libraries are screened against targets (e.g., MTH1 in ) using surface plasmon resonance (SPR) or thermal shift assays. Hits are optimized via iterative cycles of X-ray crystallography and medicinal chemistry. For example, combining 4-chloro-pyrrolopyridine with dihydro-pyrrolopyridine fragments yielded potent MTH1 inhibitors .

Key Notes

  • Structural and synthetic data are derived from peer-reviewed studies (e.g., ).
  • Advanced questions emphasize computational and experimental methodologies to address research challenges.

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